(Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-14-11-19(23-28-14)24-29(26,27)18-9-7-17(8-10-18)22-20(25)16(13-21)12-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)(H,23,24)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSICOOGCPQDX-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared to three derivatives (CF2, CF3, CF4) from , which share sulfamoyl-phenyl backbones but differ in substituents (Table 1):
Table 1. Structural Comparison with CF2, CF3, and CF4
| Compound | Key Functional Groups | Hydrogen Bond Donors/Acceptors | Molecular Weight (g/mol)* |
|---|---|---|---|
| Target Compound | Cyano, (Z)-enamide, 5-methylisoxazole sulfamoyl | 2 donors (NH), 5 acceptors | ~420.4 |
| CF3: 2-(1,3-dioxoisoindolin-2-yl)-... | Pentanamide, 5-methylisoxazole sulfamoyl, dioxoisoindoline | 2 donors (NH), 7 acceptors | ~498.5 |
| CF2: N-(4-(3,4-dimethylisoxazole-5-yl)... | Dioxoisoindoline, dimethylisoxazole sulfamoyl | 2 donors (NH), 7 acceptors | ~484.4 |
| CF4: ...N-(4-(N-thiazole-2-yl)sulfamoyl... | Thiazole sulfamoyl, dioxoisoindoline | 2 donors (NH), 6 acceptors | ~485.4 |
*Calculated based on molecular formulas.
Critical Differences and Implications
Backbone Flexibility :
- The target compound’s (Z)-enamide introduces conformational rigidity, whereas CF2–CF4 feature flexible pentanamide chains with dioxoisoindoline groups. This rigidity may enhance binding specificity in biological targets .
Hydrogen-Bonding Networks: The sulfamoyl NH in all compounds serves as a hydrogen-bond donor. However, CF3 and CF2’s dioxoisoindoline carbonyls add two extra acceptors, which might improve solubility but reduce membrane permeability .
Aromatic Heterocycles :
- The 5-methylisoxazole in the target and CF3 offers a compact, planar heterocycle, while CF4’s thiazole introduces additional sulfur-mediated interactions (e.g., metal coordination) .
Computational and Crystallographic Insights
- Docking Studies: AutoDock Vina simulations suggest the target’s cyano group forms stronger interactions with hydrophobic pockets compared to CF3’s dioxoisoindoline, which may favor surface-binding.
- Crystallography : SHELX and WinGX were likely used for structure refinement, with ORTEP-3 aiding in visualizing the (Z)-configuration and hydrogen-bonding patterns.
- Hydrogen-Bond Analysis: Graph set analysis (as per Etter’s formalism) reveals the target’s sulfamoyl and cyano groups form a D₁¹(2) motif (self-complementary dimer), whereas CF3’s dioxoisoindoline promotes C₂²(8) chains with water.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide?
- Methodology : The synthesis involves coupling a sulfamoylphenyl intermediate with a (Z)-configured acrylamide derivative. Key steps include:
- Sulfonamide Formation : React 5-methyl-1,2-oxazol-3-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMF) to form the sulfamoyl intermediate.
- Acrylamide Synthesis : Prepare (Z)-2-cyano-3-phenylprop-2-enoyl chloride via Knoevenagel condensation, followed by coupling with the sulfamoylphenyl intermediate using HOBt/EDCI in anhydrous DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC-MS .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify stereochemistry (Z-configuration) and substituent positions.
- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and purity assessment (>95%) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve absolute configuration .
Q. How can AutoDock Vina be utilized to predict binding modes of this compound with kinase targets?
- Protocol :
- Protein Preparation : Retrieve kinase structures (e.g., EGFR) from PDB; remove water, add polar hydrogens, and assign charges (e.g., using AutoDock Tools).
- Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*), generate PDBQT files.
- Docking Parameters : Set grid box dimensions (20 ų) centered on the ATP-binding site, exhaustiveness = 20, and analyze top poses via PyMOL .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low solubility?
- Strategies :
- Solvent Selection : Use DMF or DMSO to enhance solubility during coupling reactions.
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 300 W) to reduce reaction time and improve yields (e.g., from 60% to 85%) .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to access aryl-substituted intermediates .
Q. What approaches resolve discrepancies between computational binding affinity predictions and experimental IC₅₀ values?
- Troubleshooting :
- Protonation States : Use Schrödinger’s Epik to predict ionization states at physiological pH.
- Solvent Effects : Perform molecular dynamics (MD) simulations with explicit water molecules to account for solvation .
- Conformational Sampling : Employ metadynamics to explore ligand flexibility and identify bioactive conformers .
Q. How can hydrogen-bonding patterns from crystallography inform polymorph design?
- Analysis :
- Graph Set Notation : Use Mercury software to classify hydrogen bonds (e.g., D, C, or R motifs) and identify stable packing motifs .
- Thermal Analysis : Correlate DSC/TGA data with H-bond networks to predict polymorph stability under storage conditions .
Q. What structural modifications enhance selectivity toward kinase isoforms (e.g., EGFR T790M vs. wild-type)?
- Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
